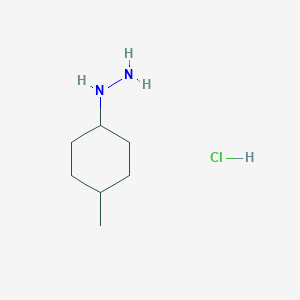

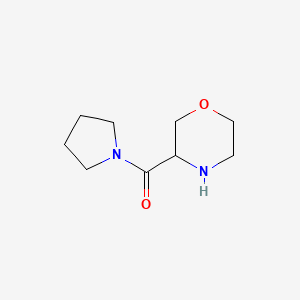

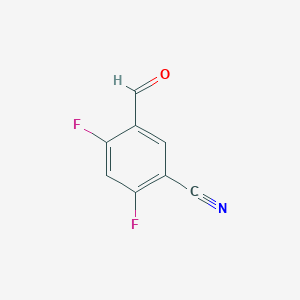

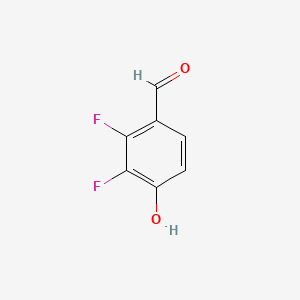

![molecular formula C5H10N2O3 B1323178 N-[(dimethylamino)carbonyl]glycine CAS No. 1060817-29-9](/img/structure/B1323178.png)

N-[(dimethylamino)carbonyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(dimethylamino)carbonyl]glycine is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbon Dioxide Capture and Utilization

N-[(dimethylamino)carbonyl]glycine, in the form of a mixture with 3-dimethylaminopropylamine (DMAPA), has been studied for its potential in carbon dioxide (CO2) capture and utilization. This research found that the solubility of CO2 in aqueous GLY-DMAPA solutions increases with CO2 pressure, and the mixture facilitates the conversion of CO2 into solid compounds, potentially useful in CO2 capture technologies (Mohsin, Shariff, & Johari, 2019).

Corrosion Control

A glycine derivative, specifically 2-(4-(dimethylamino)benzylamino)acetic acid hydrochloride, has been applied in controlling mild steel corrosion in concentrated sulfuric acid solutions. This derivative functions as a mixed-type compound, displaying increased inhibition efficiency with concentration and acting through physical adsorption (Amin & Ibrahim, 2011).

Enzyme Inhibition Studies

This compound derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives showed substantial inhibitory potency, highlighting their potential in therapeutic applications (Mayfield & Deruiter, 1987).

Membrane pH Gradient Measurement

The derivative N-[(5-dimethylamino)naphth-1-ylsulfonyl]glycine, or dansylglycine, has been used to monitor transmembrane proton gradients. Its adsorption to lipid vesicles and response to pH changes make it a valuable tool in studying membrane biochemistry (Bramhall, 1986).

Drug Delivery and Brain Penetration

N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, demonstrated enhanced brain penetration and distribution in mice, suggesting its potential in drug delivery systems, particularly for targeting the central nervous system (Lambert, Gallez, & Poupaert, 1995).

Aluminum Corrosion Inhibition

Another application of glycine derivatives is in inhibiting both uniform and pitting corrosion processes of aluminum. This was demonstrated by a study using 2-(4-(dimethylamino)benzylamino)acetic acid hydrochloride (GlyD) in potassium thiocyanate solutions, showing effective control of corrosion processes (Amin, 2010).

Osmoprotection in Bacteria

Studies have shown that dimethylthetin, similar to glycine betaine but with a dimethyl sulfonium substitution, can act as an osmoprotectant molecule for Escherichia coli. This demonstrates the functional similarities and potential applications of glycine derivatives in bacterial osmoprotection (Chambers, Kunin, Miller, & Hamada, 1987).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-[(dimethylamino)carbonyl]glycine is Monomeric sarcosine oxidase , an enzyme found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a natural amino acid.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its function or activity .

Biochemical Pathways

This compound may affect several biochemical pathways. It is known to be involved in the metabolism of glycine and serine, as well as betaine metabolism . These pathways play important roles in various biological processes, including amino acid metabolism and methylation reactions.

Result of Action

Given its potential role in amino acid metabolism, it may influence cellular processes related to protein synthesis and methylation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

Properties

IUPAC Name |

2-(dimethylcarbamoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(2)5(10)6-3-4(8)9/h3H2,1-2H3,(H,6,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOSHQZHBSRBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634725 |

Source

|

| Record name | N-(Dimethylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-29-9 |

Source

|

| Record name | N-[(Dimethylamino)carbonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Dimethylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.